molecular formula C5H14Cl2N2 B1368817 (3-Methylazetidin-3-yl)methanamine dihydrochloride CAS No. 96308-73-5

(3-Methylazetidin-3-yl)methanamine dihydrochloride

Cat. No. B1368817
CAS RN: 96308-73-5
M. Wt: 173.08 g/mol
InChI Key: TXZFPQFJIHSGQX-UHFFFAOYSA-N
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Description

(3-Methylazetidin-3-yl)methanamine dihydrochloride, also known as AZT-dihydrochloride, is an organic compound that has been used in scientific research for many years. It has been used in a variety of applications, including in the synthesis of other compounds, as a research tool in biochemistry and physiology studies, and as a tool for lab experiments.

Scientific Research Applications

Antibacterial and Antifungal Activity

(3-Methylazetidin-3-yl)methanamine dihydrochloride derivatives have shown potential in antibacterial and antifungal applications. A synthesized compound, closely related to (3-Methylazetidin-3-yl)methanamine dihydrochloride, demonstrated acceptable results in antibacterial and antifungal activity (Rao, Prasad, & Rao, 2013).

Anticonvulsant Properties

Compounds related to (3-Methylazetidin-3-yl)methanamine dihydrochloride have been explored for their anticonvulsant properties. Research involving novel schiff bases of 3-aminomethyl pyridine, a compound structurally similar to (3-Methylazetidin-3-yl)methanamine dihydrochloride, indicated potential seizures protection in various models (Pandey & Srivastava, 2011).

Synthesis and Structure Elucidation

The synthesis and structural characterization of compounds related to (3-Methylazetidin-3-yl)methanamine dihydrochloride have been a significant area of study. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a related compound, was synthesized and characterized, providing insights into its structural aspects (Younas, El Hallaoui, & Alami Anouar, 2014).

Photochemical and Photocytotoxic Properties

Research into photochemical and photocytotoxic properties of related compounds has been conducted, such as the study on Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives (Basu et al., 2014).

Synthesis of Novel Derivatives and Their Pharmacological Evaluation

The synthesis of novel derivatives of (3-Methylazetidin-3-yl)methanamine dihydrochloride and their pharmacological evaluation is another area of research. For example, the study on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds and their pharmacological evaluation provides valuable insights (Mistry & Desai, 2006).

Anticancer Potential

Exploring the anticancer potential of derivatives is also an active area of research. A study focused on novel indole-based small molecules, structurally similar to (3-Methylazetidin-3-yl)methanamine dihydrochloride, for their potential as anticancer agents (Panathur et al., 2013).

Transfer Hydrogenation Reactions

The use of related compounds in transfer hydrogenation reactions has been investigated, exemplified by the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its application in transfer hydrogenation (Karabuğa et al., 2015).

Development of Biased Agonists

Novel derivatives have been explored for their potential as biased agonists, such as in the development of serotonin 5-HT1A receptor-biased agonists with antidepressant-like activity (Sniecikowska et al., 2019).

properties

IUPAC Name

(3-methylazetidin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-5(2-6)3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZFPQFJIHSGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564719
Record name 1-(3-Methylazetidin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylazetidin-3-yl)methanamine dihydrochloride

CAS RN

96308-73-5
Record name 1-(3-Methylazetidin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylazetidin-3-yl)methanamine dihydrochloride
Reactant of Route 2
(3-Methylazetidin-3-yl)methanamine dihydrochloride
Reactant of Route 3
(3-Methylazetidin-3-yl)methanamine dihydrochloride
Reactant of Route 4
(3-Methylazetidin-3-yl)methanamine dihydrochloride
Reactant of Route 5
(3-Methylazetidin-3-yl)methanamine dihydrochloride
Reactant of Route 6
(3-Methylazetidin-3-yl)methanamine dihydrochloride

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